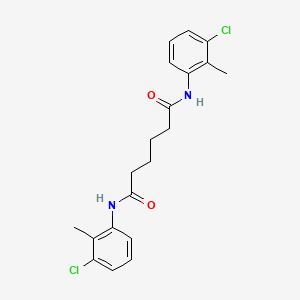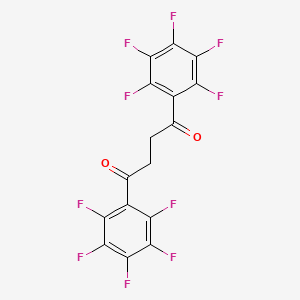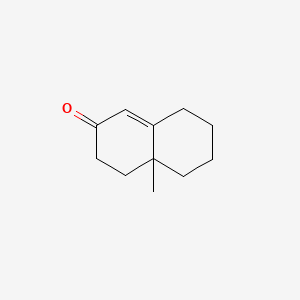
8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid is an organic compound belonging to the class of azo dyes. It is characterized by the presence of a naphthalene ring system substituted with hydroxy, sulfonic acid, and diazenyl groups. This compound is commonly used as a dye in various industrial applications due to its vibrant color and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid typically involves an azo coupling reaction. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 8-hydroxy-2-naphthalenesulfonic acid under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt and to promote the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of pH levels. The final product is isolated through filtration, washing, and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like sulfuric acid and chlorosulfonic acid are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, food, and cosmetics
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The hydroxy and sulfonic acid groups enhance its solubility and binding affinity to various substrates. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 6-hydroxy-5-((4-sulfophenyl)azo)-2-naphthalenesulfonate
- Disodium 6-hydroxy-5-((4-sulfonatophenyl)diazenyl)naphthalene-2-sulfonate
- Naphthalene-2-sulfonic acid derivatives
Uniqueness
8-Hydroxy-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high solubility in water and stability under various conditions make it particularly valuable in industrial applications .
Propriétés
Formule moléculaire |
C16H12N2O7S2 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
8-hydroxy-5-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H12N2O7S2/c19-16-8-7-15(13-6-5-12(9-14(13)16)27(23,24)25)18-17-10-1-3-11(4-2-10)26(20,21)22/h1-9,19H,(H,20,21,22)(H,23,24,25) |
Clé InChI |
REFKIHUNXIHIKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)O)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)







